2-Fluoro-3-methoxyphenyl Isothiocyanate: Molecular Profiling, Synthesis, and Bioconjugation Dynamics
2-Fluoro-3-methoxyphenyl Isothiocyanate: Molecular Profiling, Synthesis, and Bioconjugation Dynamics
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As bioconjugation strategies evolve, the demand for highly specific, finely-tuned electrophilic linkers has surged. 2-Fluoro-3-methoxyphenyl isothiocyanate (CAS: 1351624-58-2) represents a sophisticated building block in medicinal chemistry and protein engineering. The incorporation of fluorine and methoxy substituents on the phenyl ring subtly modulates the electrophilicity of the isothiocyanate (-N=C=S) core, offering unique kinetic profiles for nucleophilic attack by protein side chains.
This technical whitepaper provides a rigorous examination of the compound's molecular formulation, synthetic pathways, and field-proven methodologies for protein bioconjugation.
Physicochemical Profiling: Molecular Weight & Formula Dynamics
Understanding the exact mass and structural properties of 2-fluoro-3-methoxyphenyl isothiocyanate is the first step in ensuring accurate stoichiometric calculations for synthesis and conjugation workflows.
Molecular Formula Breakdown
The molecular formula is C₈H₆FNOS . This is derived from the core benzene ring (C₆), substituted at the 1-position by an isothiocyanate group (-N=C=S), at the 2-position by a fluorine atom (-F), and at the 3-position by a methoxy group (-OCH₃).
Exact Mass & Molecular Weight Calculation
To achieve high-fidelity mass spectrometry (LC-MS) validation during drug development, the exact molecular weight must be calculated using standard atomic weights:
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Carbon (C): 8 × 12.011 = 96.088 g/mol
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Hydrogen (H): 6 × 1.008 = 6.048 g/mol
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Fluorine (F): 1 × 18.998 = 18.998 g/mol
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Nitrogen (N): 1 × 14.007 = 14.007 g/mol
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Oxygen (O): 1 × 15.999 = 15.999 g/mol
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Sulfur (S): 1 × 32.065 = 32.065 g/mol
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Total Molecular Weight: 183.205 g/mol
Quantitative Data Summary
| Property | Value | Structural Implication |
| Chemical Name | 2-Fluoro-1-isothiocyanato-3-methoxybenzene | Standard IUPAC nomenclature. |
| CAS Registry Number | 1351624-58-2[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₆FNOS | Defines stoichiometric equivalents in reactions. |
| Molecular Weight | 183.20 g/mol | Critical for calculating molarity in conjugation buffers. |
| Precursor Amine | 2-Fluoro-3-methoxyaniline (CAS: 801282-00-8)[2] | Starting material for thiophosgenation synthesis. |
| Electrophilic Center | Central Carbon of -N=C=S | Target for nucleophilic attack by amines/thiols. |
Mechanistic Reactivity: The Electrophilic Core
Isothiocyanates are classic heteroallenic electrophiles. The central carbon atom of the -N=C=S group is highly electron-deficient, making it highly reactive toward nucleophiles[3].
The presence of the 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect), which increases the partial positive charge on the isothiocyanate carbon. Conversely, the 3-methoxy group provides competing resonance electron donation (+R effect) to the ring. This push-pull dynamic fine-tunes the reactivity of the isothiocyanate, making it less prone to rapid aqueous hydrolysis than highly electron-deficient aliphatic isocyanates, yet sufficiently reactive for efficient bioconjugation[4].
Lysine vs. Cysteine Conjugation Dynamics
When introduced to a protein, the isothiocyanate can react with two primary nucleophiles:
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Lysine (ε-amino groups): Forms a highly stable thiourea linkage . This reaction requires a basic environment (pH 8.5–9.5) because the ε-amino group of lysine has a pKa of ~10.5 and must be deprotonated to act as a nucleophile[4][5].
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Cysteine (thiol groups): Forms a dithiocarbamate linkage . This reaction occurs readily at physiological pH (6.5–7.5). However, dithiocarbamate linkages are thermodynamically reversible. Over time, or in the presence of free amines, an S-to-N transfer can occur, shifting the label from cysteine to lysine[6].
Experimental Methodologies
Protocol A: Synthesis of 2-Fluoro-3-methoxyphenyl Isothiocyanate
Causality Note: The synthesis relies on the reaction of the primary amine precursor with thiophosgene. We utilize a biphasic solvent system (CH₂Cl₂ / aqueous NaHCO₃). The aqueous base serves a dual purpose: it continuously neutralizes the HCl byproduct (driving the reaction forward) and prevents the acid-catalyzed degradation of the product, while the organic phase protects the highly reactive thiophosgene from rapid hydrolysis[7][8].
Reagents:
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2-Fluoro-3-methoxyaniline (1.0 equiv, 5.0 mmol)
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Thiophosgene (1.2 equiv, 6.0 mmol) (Caution: Highly toxic, use in fume hood)
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Dichloromethane (CH₂Cl₂, 25 mL)
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Saturated aqueous NaHCO₃ (25 mL)
Step-by-Step Workflow:
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Preparation: Charge a 100 mL round-bottom flask with 2-fluoro-3-methoxyaniline (5.0 mmol).
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Biphasic Setup: Add 25 mL of CH₂Cl₂ to dissolve the amine, followed by 25 mL of saturated aqueous NaHCO₃.
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Addition: Cool the vigorously stirring biphasic mixture to 0°C in an ice bath. Slowly add thiophosgene (460 μL, 6.0 mmol) dropwise over 10 minutes.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexane:EtOAc 9:1).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 15 mL of CH₂Cl₂.
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure isothiocyanate.
Protocol B: Protein Bioconjugation (Lysine Targeting)
Causality Note: To ensure irreversible conjugation, we target lysine residues by buffering the reaction at pH 9.0. A co-solvent (DMSO) is used at ≤10% v/v to maintain the solubility of the hydrophobic isothiocyanate without denaturing the target protein[4].
Step-by-Step Workflow:
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Protein Preparation: Dissolve the target protein (e.g., Bovine Serum Albumin or a monoclonal antibody) in 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.0) to a final concentration of 2–5 mg/mL.
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Reagent Solubilization: Dissolve 2-Fluoro-3-methoxyphenyl isothiocyanate in anhydrous DMSO to create a 10 mM stock solution.
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Conjugation: Slowly add the isothiocyanate stock to the protein solution while vortexing gently. Aim for a 10-to-20-fold molar excess of isothiocyanate relative to the protein. Ensure final DMSO concentration does not exceed 10%.
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Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours, or at 4°C overnight with gentle end-over-end mixing.
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Purification (Self-Validation): Remove unreacted isothiocyanate using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4).
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Validation: Analyze the conjugate via LC-MS to determine the exact mass shift, which validates the Degree of Labeling (DoL). Each successful thiourea linkage adds exactly 183.20 g/mol to the protein mass.
Data Visualization: Bioconjugation Pathway
The following diagram illustrates the pH-dependent mechanistic pathways of 2-Fluoro-3-methoxyphenyl isothiocyanate when exposed to protein nucleophiles.
Caption: pH-dependent bioconjugation pathways of isothiocyanates with protein nucleophiles.
References
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Munch, H., et al. "Synthesis of Isothiocyanates: An Update." National Institutes of Health (PMC). Available at:[Link]
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Royal Society of Chemistry. "General procedure for the synthesis of isothiocyanates." RSC Publishing. Available at:[Link]
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Park, J., et al. "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates." National Institutes of Health (PMC). Available at:[Link]
-
Smith, A., et al. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI. Available at:[Link]
-
Kawakishi, S., et al. "Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine." Chemical Research in Toxicology (ACS). Available at:[Link]
Sources
- 1. New product list _ Page 1294 _ ChemicalBook [chemicalbook.com]
- 2. 801282-00-8|2-Fluoro-3-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
